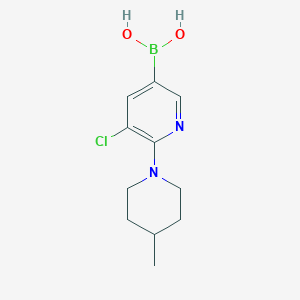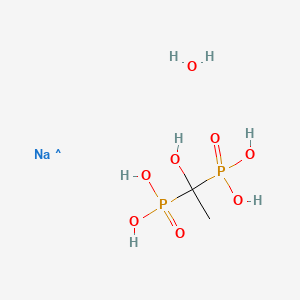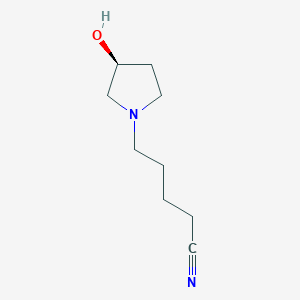
12-Ursene-3b,16b-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brein is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic molecule known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Brein typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor molecule with a specific reagent under controlled conditions. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods
Industrial production of Brein is designed to be efficient and scalable. The process involves the use of large-scale reactors where the precursor molecules are subjected to specific reaction conditions, such as temperature and pressure, to yield Brein in high purity and yield. The preparation method is optimized for simplicity and ease of implementation, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Brein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule that interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Brein include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Brein depend on the type of reaction and the reagents used. For example, oxidation of Brein may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Brein has a wide range of applications in scientific research:
Chemistry: In chemistry, Brein is used as a reagent in various synthetic pathways to create complex molecules. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, Brein is used to study cellular processes and molecular interactions. It can act as a probe to investigate the function of specific proteins or pathways.
Medicine: In medicine, Brein has potential therapeutic applications. It is being explored for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, Brein is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Brein involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to changes in cellular function. For example, Brein may bind to a specific protein, altering its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which Brein is used .
Comparación Con Compuestos Similares
Brein can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazolo ring compounds and benzene ring-containing compounds share some structural similarities with Brein
Uniqueness: What sets Brein apart is its specific reactivity and stability under various conditions.
Propiedades
Número CAS |
31575-82-3 |
|---|---|
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3 |
Clave InChI |
VJFLMYRRJUWADI-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C |
SMILES canónico |
CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C |
melting_point |
221-222 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)

![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088447.png)


![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)

